![molecular formula C14H20BClO2S B6301364 3-Chloro-4-methyl-2-(methylthio)phenylboronic acid pinacol ester CAS No. 2121512-63-6](/img/structure/B6301364.png)
3-Chloro-4-methyl-2-(methylthio)phenylboronic acid pinacol ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-Chloro-4-methyl-2-(methylthio)phenylboronic acid pinacol ester” is a chemical compound with the CAS Number: 2121512-63-6 . Its IUPAC name is 2-(3-chloro-4-methyl-2-(methylthio)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane . It has a molecular weight of 298.64 .
Synthesis Analysis
Pinacol boronic esters, such as this compound, are highly valuable building blocks in organic synthesis . Protodeboronation of pinacol boronic esters is not well developed, but there are reports of catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters utilizing a radical approach .Molecular Structure Analysis
The InChI code for this compound is 1S/C14H20BClO2S/c1-9-7-8-10 (12 (19-6)11 (9)16)15-17-13 (2,3)14 (4,5)18-15/h7-8H,1-6H3 . This code provides a unique representation of the compound’s molecular structure.Chemical Reactions Analysis
This compound is generally used in metal-catalyzed C-C bond formation reactions like the Suzuki–Miyaura reaction . The Suzuki–Miyaura coupling reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .Physical And Chemical Properties Analysis
The compound has a storage temperature of 2-8°C . The country of origin is CN .Scientific Research Applications
Suzuki–Miyaura Coupling
This compound is used as a boron reagent in the Suzuki–Miyaura (SM) coupling . SM coupling is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction. The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Preparation of Sulfinamide Derivatives
Phenylboronic acid pinacol ester, a related compound, can be used to prepare sulfinamide derivatives by reacting with diethylaminosulfur trifluoride (DAST) and potassium phenyltrifluoroborate .
Study of Transmetalation Mechanisms
The properties of this compound and other boron reagents have been evaluated with special emphasis on the currently understood mechanisms of transmetalation .
Hydromethylation Sequence
In a study, the protodeboronation of pinacol boronic esters was used in the hydromethylation sequence applied to methoxy protected (−)-Δ8-THC and cholesterol .
Rhodium-Catalyzed Intramolecular Amination
Phenylboronic acid, a related compound, is used as a reagent for Rhodium-catalyzed intramolecular amination .
Pd-Catalyzed Direct Arylation
Phenylboronic acid is also used in Pd-catalyzed direct arylation .
Mizoroki-Heck Coupling Reactions
Phenylboronic acid is used in Mizoroki-Heck coupling reactions catalyzed by palladium nanoparticles .
Palladium-Catalyzed Stereoselective Heck-Type Reaction
Phenylboronic acid is used in Palladium-catalyzed stereoselective Heck-type reaction .
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-(3-chloro-4-methyl-2-methylsulfanylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BClO2S/c1-9-7-8-10(12(19-6)11(9)16)15-17-13(2,3)14(4,5)18-15/h7-8H,1-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOGJTGLLKFNTDJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C(=C(C=C2)C)Cl)SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BClO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-4-methyl-2-(methylthio)phenylboronic acid pinacol ester |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.